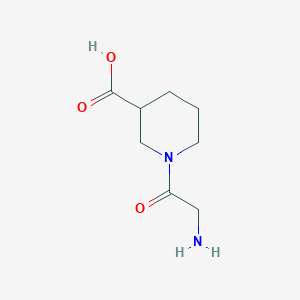

1-Glycylpiperidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O3 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

1-(2-aminoacetyl)piperidine-3-carboxylic acid |

InChI |

InChI=1S/C8H14N2O3/c9-4-7(11)10-3-1-2-6(5-10)8(12)13/h6H,1-5,9H2,(H,12,13) |

InChI Key |

LIPPSJDBXYZTCP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN)C(=O)O |

Origin of Product |

United States |

Contextualization Within Piperidine Carboxylic Acid Chemistry

Piperidine (B6355638) carboxylic acids are a significant class of heterocyclic compounds characterized by a piperidine ring—a six-membered ring containing one nitrogen atom—substituted with a carboxylic acid group. The position of the carboxylic acid on the piperidine ring gives rise to different isomers with distinct chemical and biological properties. Notable examples include:

Pipecolic acid (Piperidine-2-carboxylic acid): A naturally occurring amino acid derivative found in various biological systems.

Nipecotic acid (Piperidine-3-carboxylic acid): Known for its role as a gamma-aminobutyric acid (GABA) uptake inhibitor. nih.gov

Isonipecotic acid (Piperidine-4-carboxylic acid): Another isomer used as a building block in medicinal chemistry. wikipedia.org

These compounds serve as versatile scaffolds in drug discovery and organic synthesis due to their conformational rigidity and the presence of both amino and carboxylic acid functionalities. The chemistry of piperidine carboxylic acids often involves modifications at the nitrogen atom or the carboxylic acid group to generate derivatives with tailored pharmacological profiles.

Significance and Research Trajectory of 1 Glycylpiperidine 3 Carboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of this compound commences with the disconnection of the most synthetically accessible bond, which is the amide linkage. This primary disconnection simplifies the target molecule into two readily available or synthetically accessible building blocks: piperidine-3-carboxylic acid and glycine. youtube.com

Figure 1: Retrosynthetic Disconnection of this compound

This strategic bond cleavage transforms the synthetic challenge into the well-established field of peptide coupling. The forward synthesis, therefore, involves the formation of an amide bond between the secondary amine of piperidine-3-carboxylic acid and the carboxylic acid of a suitably protected glycine derivative. Further disconnection of piperidine-3-carboxylic acid could lead to precursors such as 3-cyanopiperidine (B105180) or other functionalized piperidine (B6355638) rings, depending on the chosen synthetic route for this heterocyclic core. researchgate.net

Classical Organic Synthesis Routes

The classical approach to synthesizing this compound revolves around the principles of peptide chemistry, involving strategic amide bond formation, potential stereoselective considerations, and the use of protecting groups.

Amide Bond Formation Strategies

The cornerstone of this synthesis is the formation of the amide bond. A direct reaction between piperidine-3-carboxylic acid and glycine is generally not feasible due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, activation of the glycine carboxylic acid is necessary to facilitate nucleophilic attack by the piperidine nitrogen.

Several reliable methods for amide bond formation can be employed:

Acyl Chloride Method: N-protected glycine can be converted to its highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). youtube.com The resulting acyl chloride readily reacts with piperidine-3-carboxylic acid (with its own carboxylic acid group potentially protected as an ester) to form the desired amide bond. fishersci.co.uk

Carbodiimide (B86325) Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate amide bond formation. fishersci.co.uk These reagents activate the carboxylic acid of N-protected glycine to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine of the piperidine ring. nih.gov To suppress potential side reactions and racemization (although not a concern for glycine), additives like N-hydroxysuccinimide (NHS) are often employed. nih.gov

Activated Ester Method: The carboxylic acid of N-protected glycine can be converted into an activated ester, for instance, an N-hydroxysuccinimide (NHS) ester. This stable but reactive intermediate can then be isolated and subsequently reacted with piperidine-3-carboxylic acid to form the amide bond under mild conditions.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Activating Agent | By-product | Advantages | Disadvantages |

| Dicyclohexylcarbodiimide (DCC) | Forms O-acylisourea | Dicyclohexylurea (DCU) | High reactivity, cost-effective | DCU can be difficult to remove |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Forms O-acylisourea | Water-soluble urea | Easy workup | More expensive than DCC |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Forms active ester | HOBt, phosphonamide | High efficiency, low racemization | Costly |

Stereoselective Introduction of the Glycyl Moiety

Since glycine is an achiral amino acid, the introduction of the glycyl moiety itself does not present a stereochemical challenge. However, the starting material, piperidine-3-carboxylic acid, is chiral. Therefore, if a specific enantiomer of this compound is desired, the synthesis must begin with the corresponding enantiomerically pure (R)- or (S)-piperidine-3-carboxylic acid. sigmaaldrich.com The amide bond formation step, if carried out under standard coupling conditions, is not expected to affect the stereocenter at the 3-position of the piperidine ring.

Protecting Group Strategies and Deprotection Regimes

To prevent unwanted side reactions, such as self-polymerization of glycine or reactions involving the carboxylic acid of the piperidine moiety, the use of protecting groups is essential. creative-peptides.combiosynth.com

N-Protection of Glycine: The amino group of glycine must be protected before the coupling reaction. Common protecting groups include the acid-labile tert-butoxycarbonyl (Boc) group or the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. creative-peptides.comyoutube.com

C-Protection of Piperidine-3-carboxylic Acid: The carboxylic acid group of piperidine-3-carboxylic acid should be protected, typically as an ester (e.g., methyl or ethyl ester), to prevent its participation in the coupling reaction. This ester can be formed through Fischer esterification.

The choice of protecting groups should be orthogonal, meaning that one can be removed without affecting the other. biosynth.com For example, if a Boc-protected glycine is used with a methyl ester of piperidine-3-carboxylic acid, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid), while the methyl ester can be hydrolyzed under basic conditions (e.g., with NaOH).

Table 2: Common Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) |

| Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine) |

| Benzyl ester | OBn | Hydrogenolysis |

| Methyl ester | OMe | Saponification (base) |

The final step in the synthesis would be the deprotection of the carboxylic acid group on the piperidine ring to yield the final product, this compound.

Novel Synthetic Pathways

While classical methods provide reliable routes, the development of more efficient and atom-economical synthetic strategies is an ongoing endeavor in organic chemistry.

Flow Chemistry Applications

Continuous flow chemistry offers significant advantages for the synthesis of peptide-like molecules such as this compound, including enhanced reaction control, improved safety, and potential for automation and scalability. The application of flow chemistry to the synthesis of N-acylated piperidines and related amide bond formations has been an area of active research.

In a typical flow setup for the synthesis of this compound, a solution of a protected piperidine-3-carboxylic acid derivative and a protected glycine derivative would be pumped through a heated reactor coil in the presence of a coupling agent. The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of the reaction to maximize yield and minimize side-product formation.

Table 1: Illustrative Parameters for Flow Synthesis of N-Acyl Piperidines

| Parameter | Value Range | Purpose |

| Reactor Temperature | 80 - 150 °C | To accelerate the rate of amide bond formation. |

| Residence Time | 5 - 30 minutes | To ensure complete reaction of the starting materials. |

| Pressure | 10 - 20 bar | To suppress solvent boiling and enhance reaction rates. |

| Coupling Agents | HATU, HBTU, T3P | To activate the carboxylic acid for amide bond formation. |

| Solvent | Acetonitrile (B52724), THF, DMF | To dissolve reactants and facilitate the reaction. |

This table presents typical parameter ranges for the flow synthesis of N-acylated piperidines, which can be adapted for the synthesis of this compound.

Research in the field has demonstrated the successful use of flow chemistry for the synthesis of various amides and peptides. For instance, the coupling of N-Boc-glycine with various amines has been efficiently performed in flow reactors, achieving high yields in short reaction times. These established protocols provide a strong foundation for the development of a continuous flow process for the production of this compound.

Chemoenzymatic and Biocatalytic Synthesis

Chemoenzymatic and biocatalytic approaches offer green and highly selective alternatives to traditional chemical synthesis. These methods utilize enzymes or whole-cell systems to catalyze specific reactions, often with high stereoselectivity and under mild reaction conditions.

Enzyme-Mediated Glycyl Transfer Reactions

Enzymes such as ligases and proteases can be employed to catalyze the formation of the peptide bond between glycine and piperidine-3-carboxylic acid. This approach can be highly specific, potentially avoiding the need for extensive protecting group strategies.

One strategy involves the use of a peptide ligase. These enzymes catalyze the formation of a peptide bond between a C-terminal ester or thioester of one amino acid (or peptide) and the N-terminal amine of another. In the context of this compound synthesis, an activated glycine derivative (e.g., Gly-S-CoA) could be coupled with piperidine-3-carboxylic acid using a suitable ligase.

Alternatively, proteases can be used in reverse, favoring synthesis over hydrolysis under specific reaction conditions, such as in organic solvents or aqueous-organic mixtures. For example, papain or thermolysin could potentially catalyze the condensation of a glycine ester with piperidine-3-carboxylic acid.

Table 2: Potential Enzymes for Glycyl Transfer

| Enzyme Class | Example Enzyme | Reaction Principle | Potential Application |

| Peptide Ligases | Subtilisin variants | Catalyzes peptide bond formation from peptide esters. | Coupling of an activated glycine ester with piperidine-3-carboxylic acid. |

| Proteases | Papain, Thermolysin | Reversal of proteolysis under non-aqueous conditions. | Condensation of a glycine derivative with piperidine-3-carboxylic acid. |

| Acyl-CoA Synthetases | - | Activation of glycine to a thioester. | In combination with an N-acyltransferase for coupling. |

This table outlines potential enzyme classes and their application in the synthesis of this compound.

Whole-Cell Biotransformations

Whole-cell biotransformations utilize intact microbial cells as biocatalysts. This approach can be advantageous as it often circumvents the need for enzyme purification and can provide necessary cofactors for the enzymatic reaction. A genetically engineered microorganism could be designed to overexpress the necessary enzymes for the synthesis of this compound from simple precursors.

For example, a bacterial strain could be engineered to first synthesize piperidine-3-carboxylic acid from a suitable precursor and then express a peptide ligase or a non-ribosomal peptide synthetase (NRPS) domain capable of incorporating glycine at the N-1 position. The cells would be incubated with the necessary starting materials, and the desired product would be synthesized in vivo and subsequently extracted from the culture medium. This approach holds promise for the development of a sustainable and cost-effective manufacturing process.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of the synthetic intermediates and the final this compound product are critical steps to ensure high purity. A combination of chromatographic and crystallization techniques is typically employed.

Given the zwitterionic nature of the final product at physiological pH, ion-exchange chromatography is a particularly effective purification method. A cation-exchange resin can be used to bind the positively charged piperidinium (B107235) nitrogen, allowing for the separation from unreacted starting materials and non-ionic impurities. Elution with a pH or salt gradient can then release the purified product.

Alternatively, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used, particularly for the purification of protected intermediates. The choice of the stationary phase (e.g., C18) and the mobile phase composition (typically a mixture of water, acetonitrile, and a modifying agent like trifluoroacetic acid) is crucial for achieving good separation.

Crystallization is often the final step to obtain a highly pure, solid product. The choice of solvent or solvent system is critical and is typically determined empirically. For a zwitterionic compound like this compound, polar solvents such as water, ethanol, or mixtures thereof are often suitable for crystallization.

Table 3: Purification Techniques

| Technique | Principle | Application |

| Ion-Exchange Chromatography | Separation based on charge. | Purification of the final zwitterionic product. |

| Reversed-Phase HPLC | Separation based on hydrophobicity. | Purification of protected intermediates. |

| Crystallization | Formation of a pure solid from a solution. | Final purification and isolation of the product. |

| Extraction | Separation based on differential solubility. | Removal of impurities during work-up. |

This table summarizes the common purification and isolation techniques applicable to the synthesis of this compound and its intermediates.

Vibrational Spectroscopy Applications (IR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their characteristic vibrational modes. For this compound, these techniques provide definitive signatures for its key functional groups: the carboxylic acid, the secondary amide, and the piperidine ring.

The IR spectrum of a carboxylic acid is distinguished by a very broad O–H stretching absorption, typically found between 2500 and 3300 cm⁻¹. pressbooks.pub This broadening is a result of strong hydrogen bonding, often occurring as dimers in the solid state. libretexts.org The carbonyl (C=O) stretch of the carboxylic acid group gives rise to a strong, sharp band between 1710 and 1760 cm⁻¹. pressbooks.pub Its exact position can be influenced by hydrogen bonding, with dimeric forms absorbing around 1710 cm⁻¹. pressbooks.publibretexts.org

The amide group, resulting from the glycyl moiety's attachment to the piperidine nitrogen, also presents characteristic bands. The N-H stretching vibration of the secondary amide is expected in the 3170 to 3500 cm⁻¹ region. libretexts.org The amide C=O stretch, known as the "Amide I" band, is typically very intense and appears in the 1650-1690 cm⁻¹ range. oregonstate.edu

In aqueous solutions or the solid state, amino acids like piperidine-3-carboxylic acid can exist as zwitterions. researchgate.net In the case of this compound, this would involve the protonation of the piperidine nitrogen and the deprotonation of the carboxylic acid group. This zwitterionic form would lead to the appearance of absorption bands for the carboxylate group (COO⁻), specifically an asymmetric stretching vibration around 1610-1608 cm⁻¹ and a symmetric stretch near 1400 cm⁻¹. researchgate.netresearchgate.net

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretching modes are readily observable. psu.edu The comparison of IR and Raman spectra is particularly useful for identifying centrosymmetric structures, such as carboxylic acid dimers. psu.edu Vibrations of the piperidine ring, including C-H and C-C stretching and bending modes, would appear in the fingerprint region (below 1500 cm⁻¹), providing a complex but unique pattern for the molecule. iosrjournals.org

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (very broad) | IR |

| Amide | N-H stretch | 3170 - 3500 | IR |

| Aliphatic C-H | C-H stretch | 2850 - 3000 | IR, Raman |

| Carboxylic Acid | C=O stretch (dimer) | ~1710 | IR, Raman |

| Amide | C=O stretch (Amide I) | 1650 - 1690 | IR, Raman |

| Carboxylate (Zwitterion) | COO⁻ asymmetric stretch | ~1610 | IR |

| Amide | N-H bend (Amide II) | 1510 - 1570 | IR |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise atomic connectivity and three-dimensional structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a complete structural assignment for this compound.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The carboxylic acid proton (–COOH) is highly deshielded and typically appears as a broad singlet far downfield, in the 10–12 ppm region. libretexts.org Protons on carbons adjacent to a carbonyl group, such as the α-protons of the glycyl moiety and the C3 proton of the piperidine ring, are expected to resonate in the 2.0-3.0 ppm range. libretexts.org The protons of the glycyl -CH₂- group would likely appear as a singlet, while the protons on the piperidine ring would show complex multiplets due to spin-spin coupling with their neighbors.

¹³C NMR: The carbon NMR spectrum reveals the number and type of carbon environments. The carbonyl carbon of a carboxylic acid is characteristically found in the 165-185 ppm range. pressbooks.pub The amide carbonyl carbon is expected in a similar downfield region. Carbons adjacent to nitrogen atoms are also deshielded, and thus the carbons of the piperidine ring bonded to the nitrogen (C2 and C6) would appear further downfield than the other ring carbons. The α-carbon of the glycyl group would also be found in a predictable region.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 12.0 | broad singlet |

| -NH- (Amide) | 7.5 - 8.5 | broad singlet |

| Glycyl -CH₂- | 3.5 - 4.0 | singlet |

| Piperidine H3 | 2.5 - 3.0 | multiplet |

| Piperidine H2, H6 (axial & equatorial) | 2.8 - 3.5 | multiplet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C OOH | 170 - 185 |

| Amide -C =O | 168 - 175 |

| Piperidine C2, C6 | 45 - 55 |

| Glycyl -C H₂- | 40 - 50 |

| Piperidine C3 | 35 - 45 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the molecule's conformation. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.eduyoutube.com For this compound, COSY would reveal the complete spin-spin coupling network within the piperidine ring, showing correlations between H2-H3, H3-H4, H4-H5, and H5-H6. This allows for the sequential assignment of all protons on the ring system. scielo.br

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. princeton.edu It provides a direct link between the ¹H and ¹³C spectra, allowing for the definitive assignment of each carbon atom that bears protons. scielo.brresearchgate.net For example, the proton signal assigned to H3 via COSY would show a cross-peak with the carbon signal for C3 in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two, three, or sometimes four bonds. princeton.edu HMBC is vital for connecting different parts of the molecule. Key correlations would include the link between the glycyl -CH₂- protons and both the amide carbonyl carbon and the C2/C6 carbons of the piperidine ring. It would also show correlations from the piperidine H3 proton to the carboxylic acid carbonyl carbon (C=O). youtube.comscielo.br

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by chemical bonds. princeton.eduresearchgate.net NOESY is essential for conformational analysis. It can reveal the relative orientation of the glycyl side chain with respect to the piperidine ring by showing through-space interactions between the glycyl protons and specific protons on the ring. It can also help determine the chair conformation of the piperidine ring by identifying axial versus equatorial proton proximities. researchgate.net

Solid-State NMR (ssNMR) is a specialized technique used to study molecules in their solid, crystalline, or amorphous forms. It provides valuable information on molecular conformation, packing, and polymorphism that is lost when a sample is dissolved in a solvent for conventional NMR. While no specific solid-state NMR studies on this compound have been reported, this technique could be employed to determine the precise bond angles and torsion angles of the molecule in its crystalline state. It could also differentiate between different crystalline forms (polymorphs) which may have distinct physical properties.

Mass Spectrometry (MS) in Mechanistic Studies and Isotopic Labeling

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. scielo.br

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million. scielo.br This accuracy allows for the unambiguous determination of the elemental formula of this compound (C₇H₁₂N₂O₃), which has a theoretical monoisotopic mass of 172.0848 Da. Confirmation of this exact mass is a critical step in the compound's characterization.

Analysis of the fragmentation patterns in the mass spectrum provides further structural evidence. For this compound, predictable fragmentation pathways would include:

Cleavage of the bond between the piperidine nitrogen and the glycyl group.

Loss of the carboxylic acid group (-COOH) as a neutral fragment.

Fragmentation of the piperidine ring itself.

Table 4: Predicted HRMS Fragments for this compound

| Fragment Structure | Fragmentation Pathway | Predicted Exact Mass (m/z) |

|---|---|---|

| [C₇H₁₂N₂O₃]⁺ | Molecular Ion (M⁺) | 172.0848 |

| [C₆H₁₁N₂O]⁺ | Loss of -COOH | 127.0871 |

| [C₅H₁₀N]⁺ | Piperidine ring fragment | 84.0813 |

In the context of mechanistic studies, MS can be used to identify reaction intermediates and byproducts. Furthermore, the use of isotopic labeling offers a powerful strategy for tracking the fate of atoms through a reaction or a metabolic pathway. nih.gov For this compound, the carboxylic acid group can be specifically labeled using isotope-coded reagents. researchgate.net For instance, derivatization with ¹³C-labeled reagents would produce a molecule with a known mass shift, allowing it to be easily distinguished and quantified in complex mixtures, such as biological fluids, using Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.gov This approach is highly effective for quantitative metabolomics and for elucidating biochemical transformations. rsc.orgresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is an essential technique for elucidating the structure of molecules by analyzing their fragmentation patterns. In the analysis of this compound, collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ would be expected to yield a series of characteristic product ions. The fragmentation pathway is largely dictated by the molecule's structure, which includes a secondary amine within the piperidine ring, an amide linkage, and a carboxylic acid group.

The primary cleavage is anticipated to occur at the most labile bond, the amide C-N bond, which is a common fragmentation pathway for peptides and related compounds. nih.govrhhz.netnih.gov This cleavage can result in the formation of b- and y-type ions, analogous to peptide fragmentation. Cleavage of the N-CO bond typically results in the formation of an acylium cation and a neutral amine-containing fragment. nih.govrhhz.net

Another significant fragmentation pathway involves the piperidine ring. Ring-opening reactions or cleavage adjacent to the nitrogen atom are common in piperidine derivatives. nih.gov Furthermore, the carboxylic acid moiety can undergo characteristic losses, such as the neutral loss of water (H₂O, 18 Da) and the loss of the entire carboxyl group as COOH (45 Da) or CO₂ (44 Da) following a rearrangement. libretexts.orgmiamioh.edu

A proposed fragmentation pathway for protonated this compound is detailed below. The initial protonation is likely to occur at the piperidine nitrogen or the amide nitrogen, influencing subsequent fragmentation routes. nih.gov

Table 1: Proposed MS/MS Fragmentation of [this compound+H]⁺

| m/z (Proposed) | Ion Type | Proposed Structure/Loss | Description |

|---|---|---|---|

| 187.10 | [M+H]⁺ | C₈H₁₅N₂O₃⁺ | Protonated parent molecule. |

| 169.09 | [M+H - H₂O]⁺ | C₈H₁₃N₂O₂⁺ | Neutral loss of water from the carboxylic acid group. |

| 142.08 | [M+H - COOH]⁺ | C₇H₁₂N₂O⁺ | Loss of the carboxylic acid radical, a less common pathway. |

| 130.09 | y-type | C₆H₁₂NO₂⁺ | Cleavage of the Glycyl C-N bond, forming the protonated piperidine-3-carboxylic acid ion. |

| 57.03 | b-type | C₂H₃O⁺ | Formation of the glycyl acylium ion following amide bond cleavage. |

Note: The m/z values are theoretical and based on monoisotopic masses.

X-ray Crystallography of this compound Derivatives

Single Crystal X-ray Diffraction for Absolute Configuration Determination

The this compound molecule contains a stereocenter at the C3 position of the piperidine ring. Therefore, it can exist as two enantiomers, (R)- and (S)-1-Glycylpiperidine-3-carboxylic acid. Single-crystal X-ray diffraction is a powerful method for determining the absolute configuration of chiral molecules without ambiguity. springernature.comresearchgate.net

The technique relies on the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength used is near an absorption edge of an atom in the crystal. researchgate.neted.ac.uk This effect causes small but measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l). By analyzing these differences, typically quantified by the Flack parameter, the true absolute structure can be distinguished from its inverted counterpart. researchgate.net For organic molecules containing only light atoms (C, H, N, O), the anomalous scattering effect is weak; however, modern diffractometers and refined data analysis methods often allow for successful determination. ed.ac.uk Alternatively, the absolute configuration can be determined by synthesizing a derivative that includes a heavy atom or by co-crystallizing with a chiral molecule of a known absolute configuration. researchgate.net

Co-crystallization Studies with Model Ligands

Co-crystallization is a technique where a target molecule is crystallized together with a second component, known as a "coformer," to form a new crystalline solid with a defined stoichiometric ratio. tbzmed.ac.irugr.es Studying co-crystals of this compound derivatives with model ligands using X-ray diffraction can provide invaluable insights into intermolecular interactions. nih.govresearchgate.net

The molecule possesses multiple functional groups capable of forming hydrogen bonds: the carboxylic acid (donor and acceptor), the amide group (donor and acceptor), and the piperidine nitrogen (acceptor). These sites can engage in specific, directional interactions with complementary functional groups on model ligands. For example, co-crystallization with other carboxylic acids or amides could reveal common supramolecular synthons, such as carboxylic acid-acid homodimers or carboxylic acid-amide heterodimers. tbzmed.ac.irugr.es Such studies are fundamental in crystal engineering and in understanding the recognition patterns that might govern the binding of the molecule to a biological target. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods serve as a powerful complement to experimental techniques, providing detailed insights into the structural, electronic, and dynamic properties of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate various electronic properties. researchgate.nettandfonline.comnih.gov

Key parameters derived from DFT calculations include:

Optimized Geometry: Determination of the lowest energy conformation of the molecule, providing theoretical bond lengths and angles. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and electronic excitability. nih.gov A large gap suggests high stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. nih.gov For this molecule, the carboxylic acid proton and N-H protons would appear as electrophilic sites, while the carbonyl oxygens would be strongly nucleophilic.

Vibrational Frequencies: Calculated vibrational spectra can aid in the assignment of experimental IR and Raman spectra. nih.gov

Table 2: Representative Theoretical Electronic Properties from DFT Calculations

| Property | Description | Typical Expected Finding |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized on the amide and piperidine nitrogen atoms. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Localized on the carbonyl groups of the amide and carboxylic acid. |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | A relatively large gap, suggesting high chemical stability. nih.gov |

Conformational Analysis using Molecular Mechanics and Dynamics

The flexibility of the piperidine ring and the rotatable bonds in the glycyl side chain mean that this compound can adopt multiple conformations. researchgate.net Conformational analysis aims to identify the stable low-energy conformers and understand the dynamics of their interconversion.

Molecular Mechanics (MM): MM methods use classical force fields to rapidly calculate the potential energy of different conformations. A systematic search of the torsional angles (e.g., around the C-N amide bond and the piperidine ring bonds) can generate a potential energy surface, identifying local and global energy minima. The piperidine ring is expected to adopt a stable chair conformation, with the substituents (glycyl and carboxyl groups) in either axial or equatorial positions. researchgate.net

Molecular Dynamics (MD): MD simulations model the atomic motions of the molecule over time, providing insights into its dynamic behavior in different environments, such as in an aqueous solution. researchgate.net MD simulations can reveal the conformational stability of the molecule, intramolecular hydrogen bonding possibilities, and its interactions with solvent molecules. researchgate.netnih.govbohrium.com For instance, simulations could explore the relative stability of syn and anti conformations of the carboxylic acid group and the puckering dynamics of the piperidine ring. nih.govescholarship.org

Table 3: Key Conformational Features for Analysis

| Feature | Description | Possible States |

|---|---|---|

| Piperidine Ring Pucker | The 3D shape of the six-membered ring. | Chair (most stable), Boat, Twist-boat. |

| C3-Carboxyl Orientation | Position of the carboxylic acid group on the ring. | Equatorial (generally preferred for bulky groups) or Axial. |

| Carboxylic Acid Torsion (O=C-O-H) | Rotation around the C-O single bond of the carboxyl group. | syn (planar, lower energy in gas phase) or anti (planar, may be stabilized in solution). nih.gov |

In Silico Prediction of Spectroscopic Parameters

In silico prediction of spectroscopic parameters is a powerful tool in modern chemistry, allowing researchers to estimate the spectral properties of molecules before their synthesis or to aid in the interpretation of experimental data. rsc.org For a molecule like this compound, these computational methods can provide significant insights into its structural and electronic properties.

The primary method for predicting spectroscopic parameters is Density Functional Theory (DFT), which offers a balance of accuracy and computational efficiency. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is crucial for structural elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a common approach for calculating NMR shielding tensors. nih.govrsc.org These calculated shielding values can then be converted to chemical shifts, often by linear regression against experimental data for known compounds, which improves accuracy. rsc.orgacs.org Machine learning models, sometimes combined with DFT results, are also emerging as a rapid and accurate method for predicting chemical shifts. nih.govacs.orgrsc.org

Infrared (IR) Spectroscopy: Computational IR spectroscopy helps in identifying functional groups and understanding molecular vibrations. numberanalytics.com The process involves calculating the molecule's normal modes and their corresponding vibrational frequencies from the second derivatives of energy with respect to nuclear coordinates (the Hessian matrix). github.io The intensities of IR absorption bands are determined by the change in the molecule's dipole moment during a specific vibration. numberanalytics.comgithub.io These computational spectra can be invaluable for interpreting complex experimental IR data. diva-portal.org

Below is an illustrative table of how predicted spectroscopic data for this compound would be presented.

Table 1: Hypothetical In Silico Spectroscopic Data for this compound This table is for illustrative purposes only and does not represent experimentally verified data.

| Parameter | Predicted Value | Method |

|---|---|---|

| ¹³C NMR Chemical Shift (C=O, amide) | ~170-175 ppm | DFT/GIAO |

| ¹³C NMR Chemical Shift (C=O, acid) | ~175-180 ppm | DFT/GIAO |

| ¹H NMR Chemical Shift (α-H, Gly) | ~3.8-4.2 ppm | DFT/GIAO |

| IR Frequency (C=O stretch, acid) | ~1700-1730 cm⁻¹ | DFT/B3LYP |

| IR Frequency (C=O stretch, amide) | ~1650-1680 cm⁻¹ | DFT/B3LYP |

| IR Frequency (N-H stretch) | ~3300-3500 cm⁻¹ | DFT/B3LYP |

Quantum Chemical Characterization of Reaction Intermediates

Quantum chemistry provides indispensable tools for understanding the intricate details of chemical transformations, including the identification and characterization of transient species like reaction intermediates and transition states. solubilityofthings.comresearchgate.net These methods allow for the mapping of reaction pathways and the calculation of activation energies, offering deep insights into reaction kinetics and mechanisms. fiveable.mersc.org

Potential Energy Surfaces (PES): A cornerstone of this approach is the calculation of the potential energy surface, which represents the energy of a molecular system as a function of its geometry. fiveable.me Minima on the PES correspond to stable molecules, such as reactants, products, and intermediates. fiveable.me First-order saddle points on the PES represent transition states—the energy maxima along a reaction coordinate. rsc.org

Reaction Pathway Elucidation: To characterize the formation or subsequent reactions of this compound, quantum chemical calculations can trace the entire reaction coordinate. After locating a transition state, Intrinsic Reaction Coordinate (IRC) calculations can be performed. rsc.orgnih.gov An IRC calculation follows the path of steepest descent from the transition state down to the connected reactant and product, confirming that the transition state indeed links the desired species. rsc.org More advanced automated methods, such as the artificial force induced reaction (AFIR) method, can explore reaction pathways exhaustively without prior assumptions about the mechanism. rsc.orgchemrxiv.org

Energetics and Kinetics: By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a reaction can be constructed. solubilityofthings.com This allows for the determination of activation energies and reaction enthalpies. Using principles from Transition State Theory (TST), these energy values can be used to compute theoretical reaction rate constants, providing a quantitative prediction of the reaction's feasibility and speed under various conditions. fiveable.menih.gov Such analyses are crucial for optimizing synthetic routes and understanding biochemical pathways involving molecules like this compound.

Based on a comprehensive search of scientific literature, there is currently no specific published research detailing the experimental reactivity and derivatization of the compound "this compound" for the reactions outlined in your request. The available information relates to the general reactivity of its constituent functional groups—carboxylic acids, secondary amides, and tertiary amines—rather than studies on this exact molecule.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables focusing solely on "this compound" as requested, because the specific experimental data does not appear to exist in the public domain. An article based on general principles would be speculative and would not adhere to the required standard of scientific accuracy for this specific compound.

Chemical Reactivity and Derivatization of 1 Glycylpiperidine 3 Carboxylic Acid

Reactivity of the Piperidine (B6355638) Nitrogen

N-Acylation and N-Sulfonylation

The secondary amine of the N-terminal glycyl residue is a primary site for acylation and sulfonylation reactions. These reactions are fundamental in peptide and medicinal chemistry for modifying the charge, lipophilicity, and biological activity of lead compounds.

N-Acylation: This reaction involves the treatment of 1-Glycylpiperidine-3-carboxylic acid with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the liberated acid. This results in the formation of an amide bond. A variety of acyl groups can be introduced, ranging from simple alkyl and aryl groups to more complex moieties.

N-Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base leads to the corresponding N-sulfonamides. This modification is often employed to introduce sulfonamide groups, which are prevalent in many therapeutic agents due to their ability to act as bioisosteres of other functional groups and participate in hydrogen bonding.

The general schemes for these reactions are presented below:

N-Acylation: this compound + R-COCl → N-Acyl-1-Glycylpiperidine-3-carboxylic acid + HCl

N-Sulfonylation: this compound + R-SO₂Cl → N-Sulfonyl-1-Glycylpiperidine-3-carboxylic acid + HCl

Interactive Data Table: Representative N-Acylation and N-Sulfonylation Reactions

| Reagent | Product | Reaction Conditions |

| Acetyl chloride | N-Acetyl-1-glycylpiperidine-3-carboxylic acid | Base (e.g., triethylamine), inert solvent (e.g., DCM) |

| Benzoyl chloride | N-Benzoyl-1-glycylpiperidine-3-carboxylic acid | Base (e.g., pyridine), inert solvent (e.g., THF) |

| Dansyl chloride | N-Dansyl-1-glycylpiperidine-3-carboxylic acid | Aqueous base (e.g., NaHCO₃), acetone |

| Tosyl chloride | N-Tosyl-1-glycylpiperidine-3-carboxylic acid | Base (e.g., NaOH), water/dioxane |

Quaternization Reactions

The tertiary nitrogen atom within the piperidine ring is susceptible to alkylation by electrophiles such as alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts. This transformation introduces a permanent positive charge to the molecule, which can significantly alter its physical properties, such as solubility, and its biological activity, for instance, by enhancing its interaction with specific biological targets. The rate and extent of quaternization will depend on the nature of the alkylating agent and the reaction conditions.

The general scheme for quaternization is as follows:

this compound + R-X → N-Alkyl-1-glycylpiperidinium-3-carboxylic acid halide

Interactive Data Table: Examples of Quaternization Reactions

| Alkylating Agent | Product | Reaction Conditions |

| Methyl iodide | N-Methyl-1-glycylpiperidinium-3-carboxylic acid iodide | Polar solvent (e.g., acetonitrile (B52724) or DMF) |

| Ethyl bromide | N-Ethyl-1-glycylpiperidinium-3-carboxylic acid bromide | Heating in a suitable solvent |

| Benzyl chloride | N-Benzyl-1-glycylpiperidinium-3-carboxylic acid chloride | Elevated temperature in an inert solvent |

Functionalization of the Piperidine Ring System

Modification of the piperidine ring itself offers another avenue for creating structural diversity. These reactions can be designed to be either regioselective or stereoselective, providing access to a wide array of substituted piperidine derivatives.

Regioselective Halogenation and Arylation

While direct functionalization of the C-H bonds of the piperidine ring can be challenging, strategies involving directed metalation or the introduction of activating groups can achieve regioselectivity. For instance, the carboxylic acid at the 3-position can potentially direct metalating agents to adjacent positions.

Regioselective Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the piperidine ring can provide valuable handles for further synthetic transformations, such as cross-coupling reactions. While direct halogenation might lack selectivity, methods involving N-haloamides or other specialized reagents under specific conditions could potentially achieve regioselective halogenation.

Regioselective Arylation: Palladium-catalyzed cross-coupling reactions are a powerful tool for the introduction of aryl groups. This typically requires prior functionalization of the piperidine ring with a halide or triflate. Alternatively, directed C-H activation strategies have emerged as a more direct approach to arylation.

Stereoselective Hydroxylation and Amination

The introduction of hydroxyl or amino groups onto the piperidine ring with control of stereochemistry is a key strategy in the synthesis of complex, biologically active molecules.

Stereoselective Hydroxylation: This can be achieved through various methods, including the use of chiral oxidizing agents or by the stereoselective reduction of a corresponding ketone precursor. The existing stereocenter at the 3-position of the piperidine ring can influence the stereochemical outcome of such reactions, leading to diastereoselective transformations.

Stereoselective Amination: The introduction of an amino group can be accomplished through methods such as reductive amination of a ketone or the opening of an epoxide with an amine nucleophile. The stereoselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.

Formation of Conjugates and Probes for Research Applications

The functional groups of this compound make it a suitable scaffold for the development of molecular probes and bioconjugates.

The carboxylic acid moiety can be activated and coupled to amines in biomolecules, such as the lysine (B10760008) residues of proteins, to form stable amide bonds. This allows for the attachment of the piperidine-based structure to larger biological entities.

Furthermore, the N-terminal amine of the glycyl group provides a handle for the attachment of reporter groups, such as fluorophores (e.g., fluorescein, rhodamine) or biotin (B1667282). The resulting fluorescent or biotinylated probes can be used in a variety of research applications, including fluorescence microscopy, flow cytometry, and affinity purification, to study the distribution and interactions of the parent molecule or its targets within a biological system.

The synthesis of such conjugates typically involves standard bioconjugation chemistries, such as carbodiimide-mediated amide bond formation.

Investigation of 1 Glycylpiperidine 3 Carboxylic Acid in Biological Systems: Mechanistic Insights

Receptor Binding Studies in Model Systems (Excluding In Vivo or Clinical Data)

The initial characterization of a compound's biological activity often involves determining its ability to bind to specific receptor targets. These in vitro studies are fundamental to understanding the compound's mechanism of action and potential therapeutic applications.

Radioligand binding assays are a highly sensitive and quantitative method considered the gold standard for measuring the affinity of a ligand for its target receptor. oncodesign-services.comcreative-bioarray.com The core principle involves using a radioactively labeled molecule (the radioligand) that is known to bind to the target receptor with high affinity and specificity. oncodesign-services.comwikipedia.org The assay measures how effectively a non-radioactive test compound, such as 1-Glycylpiperidine-3-carboxylic acid, competes with the radioligand for binding to the receptor.

Conceptual Application:

To assess the binding of this compound, a competition binding assay would be designed. oncodesign-services.com This involves incubating a preparation of cells or membranes containing the receptor of interest with a fixed concentration of a suitable radioligand. Increasing concentrations of unlabeled this compound are then added to the mixture. creative-bioarray.com If the compound binds to the same site as the radioligand, it will displace the radioligand in a concentration-dependent manner.

The amount of radioactivity bound to the receptors is measured at each concentration of the test compound. This data is used to calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand, known as the IC50 value. creative-bioarray.com The IC50 value can then be converted to an inhibition constant (Ki), which reflects the affinity of the compound for the receptor. creative-bioarray.com

Illustrative Data Table for a Hypothetical Radioligand Binding Assay:

This table demonstrates the kind of data that would be generated to characterize the binding affinity of a test compound for three different receptor types.

| Receptor Target | Radioligand Used | Test Compound IC50 (nM) | Calculated Ki (nM) |

| Receptor A | [³H]-Antagonist X | 50 | 25 |

| Receptor B | [¹²⁵I]-Agonist Y | >10,000 | >5,000 |

| Receptor C | [³H]-Antagonist Z | 800 | 450 |

| Data is for illustrative purposes only. |

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real time. springernature.comnih.gov It provides detailed information on the kinetics of a binding event, including the association rate (how quickly the compound binds to the target) and the dissociation rate (how quickly it unbinds). bio-rad.com

Conceptual Application:

In a typical SPR experiment to study a small molecule like this compound, a purified target protein (the ligand, e.g., a receptor) is immobilized on the surface of a sensor chip. nih.gov A solution containing this compound (the analyte) is then flowed over this surface. nih.govreichertspr.com The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected and recorded in real time as a sensorgram. springernature.com

The sensorgram shows two distinct phases:

Association Phase: As the analyte flows over the surface, it binds to the ligand, causing the signal (measured in Resonance Units, RU) to increase.

Dissociation Phase: When the flow of the analyte is replaced by a buffer, the bound analyte begins to dissociate, causing the signal to decrease.

By analyzing the shape of these curves at various analyte concentrations, the association rate constant (ka or kon) and the dissociation rate constant (kd or koff) can be determined. nicoyalife.com The equilibrium dissociation constant (KD), a measure of binding affinity, is then calculated as the ratio of kd/ka. nicoyalife.com

Illustrative Data Table for a Hypothetical SPR Analysis:

This table shows exemplary kinetic parameters for a test compound binding to a target protein, as would be determined by SPR.

| Target Protein | Test Compound Conc. (µM) | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Affinity (KD) (µM) |

| Protein X | 1.0 - 50 | 5.2 x 10³ | 2.1 x 10⁻² | 4.0 |

| Data is for illustrative purposes only. |

Enzyme Modulation Studies (Excluding In Vivo or Clinical Data)

Investigating a compound's effect on enzyme activity is crucial for identifying potential therapeutic mechanisms, particularly in areas like oncology and inflammatory diseases. These in vitro assays determine whether a compound can inhibit or activate specific enzymes.

Protein kinases are a large family of enzymes that play critical roles in cell signaling by catalyzing the transfer of a phosphate (B84403) group from ATP to a substrate protein. bmglabtech.com Aberrant kinase activity is implicated in many diseases, making them important drug targets. nih.gov In vitro kinase assays are designed to measure the activity of an isolated kinase and assess the ability of a compound to modulate this activity. bmglabtech.comspringernature.com

Conceptual Application:

To determine if this compound acts as a kinase inhibitor, a purified kinase enzyme would be incubated with its specific substrate and ATP. protocols.io The reaction would be run in the presence of varying concentrations of the compound. The activity of the kinase is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. bmglabtech.com A decrease in product formation with increasing compound concentration indicates inhibition.

The data is typically plotted to determine the IC50 value, which is the concentration of this compound required to reduce the kinase's activity by 50%. nih.gov Further mechanistic studies can elucidate whether the inhibition is competitive with ATP, competitive with the substrate, or non-competitive. nih.gov

Illustrative Data Table for a Hypothetical Kinase Inhibition Assay:

This table presents sample IC50 values for a test compound against a panel of protein kinases.

| Kinase Target | Substrate Used | ATP Concentration (µM) | Test Compound IC50 (nM) |

| Kinase A | Peptide A | 10 | 150 |

| Kinase B | Protein B | 10 | 2,500 |

| Kinase C | Peptide C | 10 | >50,000 |

| Data is for illustrative purposes only. |

Proteases are enzymes that catalyze the breakdown of proteins (proteolysis). youtube.com They are essential for many biological processes, and their dysregulation is linked to various pathologies. Assays to determine protease specificity and inhibition are vital for drug discovery. nih.gov

Conceptual Application:

To evaluate this compound as a protease inhibitor, its effect on the activity of a specific protease would be measured. A common method involves using a synthetic substrate that, when cleaved by the protease, releases a chromophore or fluorophore. youtube.com The rate of the reaction is monitored by measuring the change in absorbance or fluorescence over time. sigmaaldrich.com

The assay is performed with a fixed amount of enzyme and substrate in the presence of different concentrations of this compound. The initial reaction velocities are determined and used to calculate the IC50 value. To obtain the inhibition constant (Ki), which is a more precise measure of inhibitor potency, further kinetic experiments are conducted at various substrate concentrations. gatech.eduresearchgate.net This allows for the determination of the mechanism of inhibition (e.g., competitive, non-competitive) and the calculation of the Ki value. gatech.edunih.gov

Illustrative Data Table for a Hypothetical Protease Inhibition Study:

This table shows potential inhibition constants and mechanisms for a test compound against different proteases.

| Protease Target | Substrate Used | Inhibition Mechanism | Ki (µM) |

| Protease X | Fluorogenic Peptide X | Competitive | 0.85 |

| Protease Y | Casein | Non-competitive | 12.3 |

| Protease Z | Fluorogenic Peptide Z | No Inhibition | >100 |

| Data is for illustrative purposes only. |

Allosteric modulators are compounds that bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. nih.govprismbiolab.com This binding induces a conformational change in the protein, which in turn alters the binding or efficacy of the endogenous ligand. nih.gov Allosteric modulators can be positive (PAMs), enhancing the effect of the primary ligand, or negative (NAMs), reducing it. nih.gov

Conceptual Application:

To investigate if this compound acts as an allosteric modulator, functional assays are typically employed. nih.gov For a G protein-coupled receptor (GPCR), for example, an assay could measure a downstream signaling event (like calcium mobilization) in response to a known orthosteric agonist.

The assay would be conducted by applying a fixed, sub-maximal concentration of the orthosteric agonist to the cells and then adding increasing concentrations of this compound.

If the compound is a PAM , it will increase the response to the agonist.

If it is a NAM , it will decrease the response.

If it has no effect, it is not an allosteric modulator in this context.

A key characteristic of allosteric modulators is that their effect is dependent on the presence of the orthosteric ligand. rsc.org Binding studies can also be used, where the modulator's effect on the affinity (KD) of the orthosteric ligand is measured. nih.govacs.org

Illustrative Data Table for a Hypothetical Allosteric Modulation Functional Assay:

This table illustrates how the effect of a test compound on the potency of a primary agonist might be presented.

| Target Receptor | Orthosteric Agonist | Agonist EC50 (nM) (Alone) | Agonist EC50 (nM) (with 1 µM Test Compound) | Modulation Type |

| Receptor Alpha | Agonist 1 | 25 | 5 | Positive (PAM) |

| Receptor Beta | Agonist 2 | 10 | 150 | Negative (NAM) |

| Receptor Gamma | Agonist 3 | 40 | 42 | Neutral |

| Data is for illustrative purposes only. |

Interaction with Nucleic Acids and Lipids In Vitro

There is no published research on the DNA or RNA binding affinity of this compound. Furthermore, no studies were found that investigated its potential for intercalation with nucleic acids. Similarly, there is no available data on its interaction with or permeation of model lipid bilayers.

Exploration of Specific Molecular Pathways (Excluding Clinical Outcomes)

No literature exists detailing the investigation of this compound in cell-free transcription or translation systems. Additionally, there are no studies on its potential to modulate intracellular signaling cascades in isolated cell lines with a mechanistic focus.

Structural Basis of Ligand-Target Recognition (Theoretical and In Vitro Experimental)

There is a lack of theoretical modeling or in vitro experimental data, such as X-ray crystallography or NMR spectroscopy, that would provide insight into the structural basis of how this compound might recognize and bind to biological targets.

Molecular Docking and Dynamics Simulations of Ligand-Receptor Complexes

Similar to the lack of experimental structural data, a thorough review of the scientific literature revealed no specific molecular docking or molecular dynamics simulation studies focused on this compound. These computational methods are powerful tools for predicting and analyzing the binding of a ligand to a protein receptor.

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. Molecular dynamics simulations, on the other hand, offer a dynamic view of the ligand-receptor complex over time, allowing for the assessment of the stability of the binding pose and the flexibility of the interacting molecules.

While computational studies have been performed on various derivatives of piperidine-3-carboxylic acid for different therapeutic targets, the absence of such research for this compound means that its potential binding interactions, conformational dynamics, and the energetic profiles of its complexes with any target proteins have not been computationally characterized. Such studies would be a critical next step to complement experimental investigations and to guide the rational design of more potent and selective analogs.

Applications of 1 Glycylpiperidine 3 Carboxylic Acid in Advanced Research Methodologies

Use as a Chemical Probe for Target Identification

Chemical probes are small molecules designed to bind to a specific protein target, enabling the study of that target's function and role in disease. nih.gov The structure of 1-Glycylpiperidine-3-carboxylic acid is amenable to modification for the creation of such probes, particularly for affinity chromatography and photoaffinity labeling.

Affinity chromatography is a powerful purification technique that isolates a specific target molecule from a complex mixture based on a highly specific biological interaction. nih.gov This is achieved by immobilizing a ligand (a binding partner for the target) onto a solid support or resin. nih.gov

The this compound molecule can be covalently attached to a chromatography matrix, such as agarose (B213101) or sepharose beads, to create an affinity column. The immobilization can be achieved through standard bioconjugation chemistries targeting its functional groups:

Carboxylic Acid: The carboxyl group can be activated and coupled to an amine-functionalized resin, forming a stable amide bond.

Piperidine (B6355638) Nitrogen: The secondary amine of the piperidine ring can be used for attachment, provided the glycyl group is added subsequently or a suitable protection strategy is employed.

Once immobilized, the this compound moiety acts as the affinity ligand. A cell lysate or other biological sample is passed through the column, and proteins that specifically bind to this chemical structure are captured on the resin. Non-binding proteins are washed away. The captured proteins can then be eluted and identified using techniques like mass spectrometry. This approach is invaluable for identifying proteins that recognize this specific peptidomimetic scaffold, which may be relevant in drug discovery.

Photoaffinity labeling (PAL) is a sophisticated technique used to identify direct binding partners of a molecule within a complex biological environment. nih.gov A photoaffinity probe consists of three key components: a pharmacophore (the part that binds to the target), a photoreactive group, and a reporter tag for detection and enrichment. nih.gov

This compound can serve as the core pharmacophore for a photoaffinity probe. To convert it into a PAL reagent, it would be chemically modified to include:

A Photoreactive Group: This is a chemical moiety that is inert in the dark but forms a highly reactive species upon exposure to UV light, leading to a covalent bond with the target protein. nih.gov Common groups include benzophenones, aryl azides, and diazirines. enamine.net

A Reporter Tag: This tag allows for the detection and isolation of the covalently labeled protein. Common tags include biotin (B1667282) (for affinity purification with streptavidin) or a fluorescent dye. Often, a "clickable" handle like an alkyne or azide (B81097) is incorporated, allowing the reporter tag to be added after the labeling reaction via click chemistry.

The resulting probe would be incubated with cells or a cell lysate. After allowing the probe to bind to its target protein, the sample is irradiated with UV light. This activates the photoreactive group, forming a permanent covalent bond between the probe and the protein. The reporter tag is then used to isolate the protein-probe complex for identification by mass spectrometry.

| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Benzophenone | ~350-360 nm | Diradical (Triplet) | Chemically stable, less prone to intramolecular rearrangement. | Bulky, requires longer irradiation, can increase non-specific labeling. |

| Phenyl Azide | ~254-300 nm | Nitrene | Small size, easy to synthesize. | Shorter wavelength can cause biological damage; nitrene can rearrange, lowering yield. |

| Trifluoromethylphenyldiazirine | ~350-370 nm | Carbene | Small size, excellent chemical stability, high labeling efficiency. | Can be more synthetically challenging to incorporate. |

Integration into Combinatorial Library Synthesis

Combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules, known as a library. This approach is a cornerstone of modern drug discovery for identifying new lead compounds. The structure of this compound makes it an ideal scaffold for inclusion in such libraries.

Solid-phase synthesis (SPS) is a technique where molecules are built step-by-step while one end is attached to an insoluble solid support, or resin. nih.gov This simplifies the purification process, as excess reagents and byproducts can be washed away after each step. wpmucdn.com It is a dominant method for preparing libraries of peptides and peptidomimetics—compounds that mimic the structure of natural peptides but with modified backbones for improved stability or activity. researchgate.netnih.gov

This compound can be incorporated into solid-phase synthesis in several ways:

As a Starting Scaffold: The carboxylic acid group can be anchored to a suitable resin, such as a Wang or Merrifield resin, which are specifically designed for attaching carboxylic acids. combichemistry.com The free N-terminus of the glycyl moiety can then be extended by sequentially adding other amino acids or chemical building blocks.

As a Building Block: An N-terminally protected version of this compound (e.g., with an Fmoc group) can be synthesized. This protected building block can then be coupled to a growing peptide chain on a resin, introducing the glycyl-piperidine motif at a specific position in the sequence.

The use of this scaffold introduces conformational constraint and non-natural character into the resulting molecules, which can be advantageous for creating peptidomimetics with enhanced pharmacological properties. researchgate.net

| Resin Type | Linker Functional Group | Typical Cleavage Condition | Primary Use |

|---|---|---|---|

| Merrifield Resin | Chloromethyl | Strong acid (e.g., HF) | Boc-based peptide synthesis |

| Wang Resin | p-Alkoxybenzyl alcohol | Moderate acid (e.g., TFA) | Fmoc-based synthesis of peptide acids |

| SASRIN Resin | Methoxy-substituted p-alkoxybenzyl alcohol | Very mild acid (e.g., 1% TFA) | Fmoc-based synthesis of protected peptide fragments |

Solution-phase parallel synthesis is an alternative to solid-phase methods where reactions are conducted in solution, but on multiple compounds simultaneously in an array format (e.g., in a 96-well plate). While it requires more complex purification, it is highly adaptable and avoids potential issues related to resin cleavage and solubility. nih.gov

The functional handles of this compound are well-suited for solution-phase synthesis. For example, a library could be generated by reacting N-protected this compound with a diverse set of amines in a parallel format, using a coupling reagent to form a variety of amides. researchgate.net Subsequently, the protecting group could be removed and the newly freed amine could be reacted with a diverse set of carboxylic acids or sulfonyl chlorides. This two-step diversification strategy can quickly generate a large library of compounds centered on the this compound core, which can then be screened for biological activity.

Development of Analytical Standards and Reference Materials

Analytical standards and certified reference materials are highly pure and well-characterized substances used to ensure the accuracy, reliability, and comparability of analytical measurements. They are essential for calibrating instruments, validating analytical methods (like HPLC or LC-MS), and quantifying the amount of a substance in a sample.

If this compound or its derivatives are identified as biologically active compounds, drug metabolites, or synthetic intermediates, a highly purified version of the compound would be required as an analytical standard. The development of such a standard involves:

High-Purity Synthesis: Synthesizing the compound with minimal impurities.

Rigorous Purification: Using techniques like recrystallization or preparative chromatography to achieve high purity (typically >98% or >99%).

Thorough Characterization: Confirming the identity and structure using methods like NMR spectroscopy, mass spectrometry, and elemental analysis.

Purity Assessment: Quantifying the purity using high-precision techniques like quantitative NMR (qNMR) or mass balance approaches.

Once prepared and certified, this reference material would allow researchers in quality control, clinical, or forensic laboratories to accurately detect and quantify this compound in various matrices, ensuring consistency and validity of results across different studies and laboratories.

Application in Quality Control of Related Compounds

In the field of pharmaceutical and chemical manufacturing, ensuring the purity and quality of synthesized compounds is paramount. This compound can serve as a crucial reference standard in the quality control (QC) of related compounds, particularly for analogues and derivatives of piperidine carboxylic acid. As a well-characterized standard, it allows for the accurate identification and quantification of the main compound and any potential impurities during synthesis and in the final product.

High-performance liquid chromatography (HPLC) is a primary technique for this purpose, where this compound is used to establish a retention time and a standard curve for quantification. Other analytical methods where it could be employed as a standard include mass spectrometry (MS) for mass verification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. acgpubs.orgnih.gov The purity of the standard itself is typically established using a combination of these methods to ensure its suitability for QC applications.

Table 1: Analytical Methods for Quality Control of Piperidine-Based Compounds

| Analytical Technique | Purpose | Typical Parameters Monitored |

| HPLC | Quantification and Purity Assessment | Retention Time, Peak Area, Peak Purity |

| LC-MS | Identification and Mass Verification | Mass-to-charge (m/z) ratio, Fragmentation Pattern |

| NMR Spectroscopy | Structural Elucidation and Confirmation | Chemical Shift (ppm), Coupling Constants (Hz) |

| FT-IR Spectroscopy | Functional Group Identification | Wavenumber (cm⁻¹) of characteristic absorptions |

Isotopic Standards for Metabolomic Research (Not Clinical Metabolomics)

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, relies heavily on mass spectrometry for the detection and quantification of metabolites. monash.edu Stable isotope labeling is a powerful technique used to improve the accuracy and reliability of these measurements. nih.gov An isotopically labeled version of this compound, enriched with heavy isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (D), can serve as an ideal internal standard in non-clinical metabolomic research. isotope.compnas.org

When added to a biological sample at a known concentration, this "heavy" standard co-elutes with its natural, "light" counterpart during chromatographic separation but is distinguished by its higher mass in the mass spectrometer. monash.edu This allows for precise quantification by calculating the ratio of the light to heavy signal, effectively correcting for variations in sample preparation and instrument response. nih.govnih.gov In non-clinical research, such as studies on cell cultures or environmental samples, these standards are invaluable for tracing metabolic pathways and quantifying changes in metabolite pools under different experimental conditions. pnas.org

Table 2: Common Stable Isotopes for Metabolomic Standards

| Isotope | Natural Abundance (%) | Mass Increase (Da) | Typical Use |

| Carbon-13 (¹³C) | ~1.1% | +1 | Tracing carbon backbones in metabolic pathways. pnas.org |

| Nitrogen-15 (¹⁵N) | ~0.37% | +1 | Tracing amino acids and nitrogen-containing compounds. nih.gov |

| Deuterium (D) | ~0.015% | +1 | General labeling; can affect chromatographic retention. |

| Oxygen-18 (¹⁸O) | ~0.20% | +2 | Used in specific applications to study enzymatic reactions. |

Role in Material Science and Supramolecular Chemistry (If Applicable)

The structural features of this compound lend it potential applications in material science and supramolecular chemistry, where molecules are designed to organize into larger, functional structures.

Formation of Self-Assembled Structures

Self-assembly is a process where molecules spontaneously form ordered arrangements through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.gov this compound possesses key functional groups that can drive such processes. The carboxylic acid group can form strong hydrogen-bonded dimers, while the amide (peptide) bond of the glycyl moiety is also a potent hydrogen bond donor and acceptor. rsc.org This dual capacity for hydrogen bonding suggests that the molecule could self-assemble into various supramolecular architectures, such as layers, fibers, or networks, depending on the conditions. Such peptide-based conjugates are of significant interest for creating novel biomaterials. nih.gov

Conjugation to Polymeric Scaffolds

The covalent attachment of small molecules to polymers is a common strategy to create functional materials with tailored properties for biomedical or industrial applications. nih.govacs.org The carboxylic acid group of this compound serves as a convenient anchor point for conjugation to polymeric scaffolds that bear complementary functional groups, such as amines or hydroxyls. nih.gov Standard coupling chemistries, often mediated by carbodiimide (B86325) reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be used to form stable amide or ester bonds between the molecule and the polymer backbone. acs.org This approach could be used to modify the surface properties of materials, for example, to enhance biocompatibility or to introduce specific binding sites onto a polymer scaffold for tissue engineering applications. polimi.it

Table 3: Examples of Polymers for Conjugation

| Polymer Scaffold | Functional Group for Coupling | Potential Application of Conjugate |

| Poly(allylamine) | Primary Amine (-NH₂) | pH-responsive materials, drug delivery. acs.org |

| Poly(ethylene glycol) (PEG) | Hydroxyl (-OH) or Amine (-NH₂) | Improving biocompatibility, creating hydrogels. |

| Poly(lactic acid) (PLA) | Hydroxyl (-OH), Carboxyl (-COOH) | Biodegradable scaffolds for tissue engineering. nih.gov |

| Chitosan | Primary Amine (-NH₂), Hydroxyl (-OH) | Antimicrobial surfaces, wound dressings. |

Precursor in the Synthesis of Complex Natural Products (Excluding Drug Synthesis)

The piperidine ring is a common structural motif found in a vast array of complex alkaloids and other natural products. researchgate.netnih.gov Chiral, substituted piperidines are therefore highly valuable building blocks in the field of total synthesis. nih.gov

Strategic Intermediate in Total Synthesis

(S)- or (R)-piperidine-3-carboxylic acid, the core of the title compound, is a chiral precursor used in the enantioselective synthesis of piperidine-containing natural products. nih.govscilit.com By starting with an enantiomerically pure building block, chemists can control the stereochemistry of the final complex molecule. researchgate.net The carboxylic acid group provides a versatile chemical handle for chain elongation and the introduction of other functionalities required to build the target natural product. nih.gov While the glycyl moiety adds complexity, this compound or its parent acid can be viewed as a strategic intermediate, where the piperidine core provides the foundational scaffold for constructing intricate alkaloids like cassine (B1210628) or pictamine. acs.orgelsevierpure.com The synthesis of these complex molecules is often undertaken for structural confirmation, biological investigation, and the development of new synthetic methodologies, rather than for direct use as a drug.

Chiral Auxiliary or Ligand in Asymmetric Catalysis

Extensive research into the applications of this compound has not yielded specific studies detailing its use as a chiral auxiliary or ligand in asymmetric catalysis. While the broader class of chiral piperidine derivatives is of significant interest in medicinal chemistry and drug design due to the prevalence of the piperidine scaffold in pharmaceuticals, the direct application of this compound in asymmetric synthesis is not documented in the reviewed scientific literature.

Chiral auxiliaries and ligands are fundamental components of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. These molecules typically possess well-defined stereogenic centers and the ability to coordinate with metal catalysts or reactants to create a chiral environment, thereby directing the stereochemical outcome of a reaction. Derivatives of amino acids and their analogues have been successfully employed as chiral ligands in a variety of asymmetric transformations.

Further research would be required to explore the potential of this compound in this field. Such investigations would involve the synthesis of the compound, its coordination chemistry with various metals, and its performance as a chiral ligand or auxiliary in a range of asymmetric reactions. Without such studies, any discussion of its application in asymmetric catalysis would be purely speculative.

Future Directions and Emerging Research Avenues for 1 Glycylpiperidine 3 Carboxylic Acid

Exploration of Novel Biocatalytic Routes